Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate
Overview
Description
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, which is esterified with a methyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in the formation of hydroxyl groups or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar to the compound but lacks the fluorine atom.
Methyl 4-bromo-2-fluorobenzoate: Contains a fluorine atom but lacks the bromomethyl group.
Methyl 2-bromomethyl-4-fluorobenzoate: Similar structure but with different positions of the bromine and fluorine atoms.
Uniqueness: Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to similar compounds.
Biological Activity
Antimicrobial Activity
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate has shown promising antimicrobial properties. Similar compounds have been documented to exhibit activity against various bacterial and fungal strains. For instance, it has been suggested that compounds with similar halogenated structures possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Activity
Research indicates that this compound may induce apoptosis and cell cycle arrest in several cancer cell lines. Studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation, particularly in lung, breast, and gastric cancer cells . The mechanism of action is likely linked to the compound's interaction with cellular targets involved in growth regulation.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of halogen atoms enhances lipophilicity, potentially increasing membrane permeability and influencing binding affinities to enzymes or receptors. These interactions can lead to enzyme inhibition or activation, affecting metabolic pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-bromo-2-fluorobenzoate | Lacks bromomethyl group | Moderate antibacterial activity |
Methyl 4-chloromethyl-2-fluorobenzoate | Contains chlorine instead of bromine | Anticancer properties reported |
Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate | Contains two bromomethyl groups | Enhanced cytotoxicity observed |
This table illustrates how variations in substituent groups can significantly influence the biological properties of benzoic acid derivatives.
Case Studies and Research Findings
While specific case studies on this compound are scarce, insights from related research can provide context:
- Anticancer Studies : A study on similar halogenated benzoates revealed that modifications at the 2-position of the benzene ring could enhance inhibitory potency against certain cancer cell lines . This suggests that this compound may also exhibit enhanced anticancer properties through structural optimization.
- Enzyme Inhibition : Research into enzyme interactions involving halogenated compounds has shown that these substances can act as effective inhibitors due to their ability to form stable complexes with target enzymes . This mechanism may apply to this compound, warranting further investigation.
Properties
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)8-5(4-10)2-6(11)3-7(8)12/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBTJVAHMHJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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